

FT-IR spectrum analysis of 4-Nitroaniline Hydrochloride.

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Compound of Interest

Compound Name: 4-Nitroaniline Hydrochloride

Cat. No.: B096520

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An in-depth technical guide to the Fourier-Transform Infrared (FT-IR) spectrum analysis of **4-Nitroaniline Hydrochloride**, designed for researchers, scientists, and professionals in drug development.

Introduction

4-Nitroaniline hydrochloride is the salt formed from the reaction of 4-nitroaniline with hydrochloric acid. In this compound, the weakly basic amino group of 4-nitroaniline is protonated to form a p-nitroanilinium cation. This structural modification has a significant impact on the molecule's electronic and vibrational properties. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. For **4-nitroaniline hydrochloride**, FT-IR analysis is crucial for confirming the protonation of the amine group and characterizing the vibrational modes of the key functional groups within the molecule.

Molecular Structure

The key structural feature of **4-nitroaniline hydrochloride** is the presence of the p-nitroanilinium cation, where the amino group ($-NH_2$) is converted to an ammonium group ($-NH_3^+$). This change significantly alters the vibrational frequencies associated with the N-H bonds compared to the parent 4-nitroaniline molecule. The molecule consists of a benzene ring substituted with a nitro group ($-NO_2$) and an ammonium group ($-NH_3^+$) in the para position.

Experimental Protocol: FT-IR Spectroscopy

A standard method for obtaining the FT-IR spectrum of a solid sample like **4-nitroaniline hydrochloride** is the Potassium Bromide (KBr) pellet technique.^{[1][2]}

3.1 Materials and Equipment

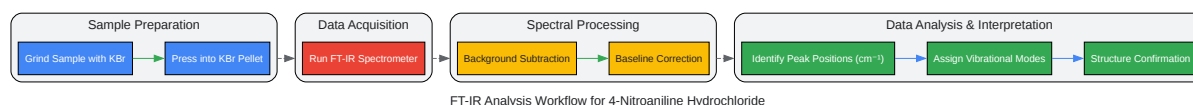
- **4-Nitroaniline hydrochloride** sample
- FT-IR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Pellet-pressing die
- Hydraulic press
- FT-IR spectrometer

3.2 Methodology

- **Grinding:** A small amount of the **4-nitroaniline hydrochloride** sample (approx. 1-2 mg) is ground with about 200 mg of dry KBr powder in an agate mortar. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.
- **Pellet Formation:** The powdered mixture is transferred to a pellet-pressing die. The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the FT-IR spectrometer.^[1]
- **Spectrum Recording:** The FT-IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is usually recorded first and automatically subtracted from the sample spectrum.

FT-IR Spectrum Analysis Workflow

The process of analyzing the FT-IR spectrum of **4-nitroaniline hydrochloride** can be systematically broken down into several key stages, from sample preparation to the final interpretation of the spectral data.



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Caption: A flowchart illustrating the key stages of FT-IR spectral analysis.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of **4-nitroaniline hydrochloride** is characterized by absorption bands corresponding to the vibrational modes of the anilinium group, the nitro group, and the substituted benzene ring.

- **N-H Stretching Vibrations (Anilinium Ion):** The protonation of the amino group to form the NH_3^+ group results in the appearance of strong, broad absorption bands in the 2250 to 3000 cm^{-1} region. These bands are characteristic of ammonium salts and replace the typical two N-H stretching bands of a primary amine seen around 3300-3500 cm^{-1} .
- **Aromatic C-H Stretching:** Weak to medium intensity bands are expected just above 3000 cm^{-1} , typically in the 3000-3100 cm^{-1} range, which are characteristic of C-H stretching vibrations in the aromatic ring.
- **N-O Stretching Vibrations (Nitro Group):** The nitro group exhibits two strong, characteristic stretching vibrations. The asymmetric N-O stretch typically appears in the 1550-1475 cm^{-1} range, while the symmetric N-O stretch is found between 1360-1290 cm^{-1} .^[2] These are often among the strongest bands in the spectrum.

- **Aromatic C=C Ring Stretching:** The benzene ring shows characteristic C=C stretching vibrations in the 1600-1450 cm^{-1} region. These bands can sometimes overlap with other vibrations, such as those from the nitro group.
- **N-H Bending Vibrations:** The $-\text{NH}_3^+$ group also gives rise to bending vibrations. The asymmetric bending mode is expected around 1600-1575 cm^{-1} , and the symmetric bending mode is typically observed near 1500 cm^{-1} .
- **C-N Stretching:** The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm^{-1} region.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Out-of-Plane C-H Bending:** Strong absorption bands below 900 cm^{-1} are due to the out-of-plane C-H bending vibrations of the benzene ring. The exact position of these bands can provide information about the substitution pattern of the ring.

Tabulated FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands for **4-nitroaniline hydrochloride**, based on typical frequency ranges for its constituent functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
~3100 - 3000	Medium-Weak	C-H Stretch	Aromatic Ring
~3000 - 2250	Strong, Broad	N-H Stretch	Anilinium (-NH ₃ ⁺)
~1600 - 1575	Medium	Asymmetric N-H Bend	Anilinium (-NH ₃ ⁺)
~1550 - 1475	Strong	Asymmetric N-O Stretch	Nitro (-NO ₂)
~1500	Medium	Symmetric N-H Bend	Anilinium (-NH ₃ ⁺)
~1600 - 1450	Medium-Weak	C=C Ring Stretch	Aromatic Ring
~1360 - 1290	Strong	Symmetric N-O Stretch	Nitro (-NO ₂)
~1335 - 1250	Medium-Strong	C-N Stretch	Aromatic Amine
Below 900	Strong	C-H Out-of-Plane Bend	Aromatic Ring

Conclusion

The FT-IR spectrum of **4-nitroaniline hydrochloride** provides a clear fingerprint of its molecular structure. The most definitive evidence for the formation of the hydrochloride salt is the presence of strong, broad absorption bands for the N-H stretching of the anilinium group (-NH₃⁺) between 2250 and 3000 cm⁻¹, and the absence of the characteristic double peak for a primary amine in the 3300-3500 cm⁻¹ region. Additionally, the strong absorption bands corresponding to the asymmetric and symmetric N-O stretches confirm the presence of the nitro group. This detailed spectral analysis is an indispensable tool for the structural verification and quality control of **4-nitroaniline hydrochloride** in research and pharmaceutical development.

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